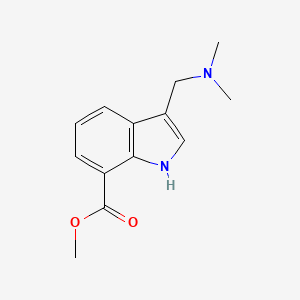

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)” involves radical copolymerizations . Another example is the synthesis of “3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol” which involves the reaction of “(S)-1-(dimethylamino)-2-methylpentan-3-one” with “3-bromo anisole” under Grignard conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated theoretically. For example, theoretical investigations on the molecular structure of “9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol” were carried out .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene has been studied . Another example is the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” which was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, “3-Dimethylaminopropylamine” is a known skin irritant . Another compound, “3-Methyl-1-cyclohexene”, is a highly flammable liquid and vapor that causes skin and eye irritation .Applications De Recherche Scientifique

Synthesis of Lithium Enolate

This compound is utilized in the synthesis of lithium enolate, which is a crucial intermediate in organic synthesis. Lithium enolate is formed through the reaction with lithium diisopropylamide, enabling further chemical transformations .

Creation of Disperse Dyes

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate serves as a starting material for the synthesis of disperse dyes. These dyes are used for coloring polyester fabrics and are characterized by their resistance to light, rubbing, perspiration, and washing .

Antimicrobial Activity

The compound has potential applications in the development of antimicrobial agents. The synthesized dyes derived from this compound have been tested for biological activity against various fungi, yeast, and Gram-positive and Gram-negative bacteria .

Self-Cleaning Textiles

Incorporating this compound into textile treatments can impart self-cleaning properties. This is achieved by applying zinc oxide nanoparticles to polyester fabrics treated with the compound, enhancing their light fastness and antibacterial efficacy .

UV Protection

The compound, when used in conjunction with zinc oxide nanoparticles, can enhance the UV protection of textiles. This application is particularly valuable for outdoor fabrics and clothing that require additional protection from harmful UV rays .

Organic Synthesis Building Block

As an organic building block, this compound is valuable for constructing complex molecular structures. It is used in various organic synthesis applications, including the preparation of pharmaceuticals and other biologically active molecules .

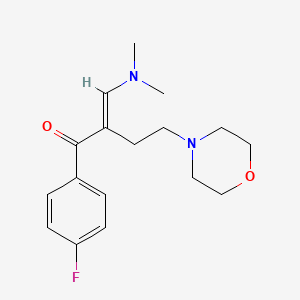

Enaminone Derivative Synthesis

The compound is a precursor for the synthesis of enaminone derivatives. These derivatives are important intermediates in the production of various organic compounds, including pharmaceuticals and agrochemicals .

Solvent and Reaction Promoter

In certain synthetic processes, Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate can act as a solvent and reaction promoter. This is particularly useful in reactions requiring specific environmental conditions .

Mécanisme D'action

The mechanism of action for similar compounds can vary widely. For instance, “Hexazinone” functions by inhibiting photosynthesis and thus is a nonselective herbicide . Another compound, “3-{3-[(DIMETHYLAMINO)METHYL]-1H-INDOL-7-YL}PROPAN-1-OL”, belongs to the class of organic compounds known as 3-alkylindoles .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For instance, “3-Methyl-1-cyclohexene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is a highly flammable liquid and vapor that causes skin and eye irritation . Another compound, “3-Dimethylaminopropylamine”, is also considered hazardous and is a known skin irritant .

Orientations Futures

The future directions for similar compounds can be quite diverse. For instance, “Methyl 3-(dimethylamino)propionate” is being used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . Another compound, “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)”, is being used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .

Propriétés

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-9-7-14-12-10(9)5-4-6-11(12)13(16)17-3/h4-7,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGIKRSAASRUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)

![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)

![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)